molecular formula C12H14O3 B3102644 (1-(Hydroxymethyl)cyclopropyl)methyl benzoate CAS No. 142148-11-6

(1-(Hydroxymethyl)cyclopropyl)methyl benzoate

Cat. No.: B3102644
CAS No.: 142148-11-6
M. Wt: 206.24 g/mol
InChI Key: AVOOZGMVIQZJQM-UHFFFAOYSA-N
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Description

(1-(Hydroxymethyl)cyclopropyl)methyl benzoate is a benzoate ester derivative featuring a cyclopropane ring substituted with a hydroxymethyl group. This structure combines the aromatic ester functionality of benzoic acid with the unique stereoelectronic properties of a strained cyclopropane ring.

Properties

IUPAC Name

[1-(hydroxymethyl)cyclopropyl]methyl benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c13-8-12(6-7-12)9-15-11(14)10-4-2-1-3-5-10/h1-5,13H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVOOZGMVIQZJQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CO)COC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(Hydroxymethyl)cyclopropyl)methyl benzoate typically involves the reaction of cyclopropylmethyl alcohol with benzoic acid or its derivatives under esterification conditions. The reaction can be catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or crystallization .

Chemical Reactions Analysis

Types of Reactions

(1-(Hydroxymethyl)cyclopropyl)methyl benzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The benzoate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: (1-(Carboxymethyl)cyclopropyl)methyl benzoate.

    Reduction: (1-(Hydroxymethyl)cyclopropyl)methyl alcohol.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

(1-(Hydroxymethyl)cyclopropyl)methyl benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-(Hydroxymethyl)cyclopropyl)methyl benzoate involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting their function. The benzoate group may also interact with enzymes or receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following table summarizes critical structural and functional differences between (1-(Hydroxymethyl)cyclopropyl)methyl benzoate and related compounds:

Compound Name Key Structural Features Molecular Weight (g/mol) Functional Groups Reactivity/Applications
This compound Cyclopropane ring, hydroxymethyl, benzoate ester ~206.24 (calculated) Ester, hydroxyl, cyclopropane Potential for ring-opening reactions, drug intermediates
(S)-Methyl 4-(1-aminoethyl)benzoate Benzene ring, aminoethyl, methyl ester 179.22 Ester, amine Amidation, biological activity modulation
Methyl 4-(cyclopropylmethoxy)-3-hydroxybenzoate Cyclopropylmethoxy, hydroxy, methyl ester ~222.23 (calculated) Ester, ether, hydroxyl Antioxidant synthesis, crystallography studies
N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide Benzamide, tertiary alcohol, methyl group 207.27 Amide, hydroxyl Metal-catalyzed C–H functionalization
Key Observations:
  • Cyclopropane vs. Other Substituents : The cyclopropane ring in the target compound introduces ring strain, enhancing reactivity compared to the cyclopropylmethoxy group in Methyl 4-(cyclopropylmethoxy)-3-hydroxybenzoate .
  • Functional Group Diversity: The hydroxymethyl group distinguishes the target compound from (S)-Methyl 4-(1-aminoethyl)benzoate, which contains an amine group for nucleophilic reactions .
  • Ester vs. Amide Backbone : Unlike N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide (amide backbone), the target compound’s ester group may confer different solubility and metabolic stability .

Biological Activity

(1-(Hydroxymethyl)cyclopropyl)methyl benzoate is a compound characterized by its unique cyclopropyl structure combined with a benzoate moiety. This compound has garnered attention in scientific research due to its potential biological activity and applications in various fields, including medicinal chemistry and analytical chemistry.

The molecular formula for this compound is C12_{12}H14_{14}O3_3. Its structure features a hydroxymethyl group attached to a cyclopropyl ring, which is further connected to a methyl benzoate group. This configuration contributes to its distinctive chemical properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting their function. The benzoate moiety may interact with enzymes or receptors, influencing various biochemical pathways.

Table 1: Comparison of Biological Activities of Related Compounds

Compound NameBiological ActivityMechanism of Action
BenzopsoralenAntiproliferativeInhibits topoisomerase II
5-(Hydroxymethyl)benzopsoralenAntiproliferativeInhibits topoisomerase II
This compoundPotential enzyme interactionTBD

Applications in Research

This compound serves as a reference standard in analytical chemistry due to its well-defined structure. It can be utilized to calibrate and validate analytical instruments such as NMR, HPLC, and LC-MS. These techniques are crucial for identifying and quantifying unknown compounds in areas like drug discovery and environmental analysis.

Case Studies

While direct case studies on this compound are scarce, research on structurally similar compounds suggests promising avenues for exploration:

  • Anticancer Research : Compounds with similar structural motifs have shown cytotoxicity against various cancer cell lines. Future studies could investigate the specific effects of this compound on cancer cells.
  • Enzyme Inhibition : The potential for this compound to inhibit specific enzymes related to metabolic pathways could be explored further, especially considering the presence of the hydroxymethyl group.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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